molecular formula C6H10N2O2S B3204383 Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate CAS No. 103541-12-4

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate

Cat. No.: B3204383
CAS No.: 103541-12-4
M. Wt: 174.22 g/mol
InChI Key: NCZBJXRNJWSONM-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound that features a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate with nitrilimine, which undergoes intermolecular cyclization to yield the desired thiazole derivative . The reaction conditions often include the use of triethylamine as a base and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction temperature, pressure, and solvent choice are critical parameters that are carefully controlled in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZBJXRNJWSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 4
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Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate

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